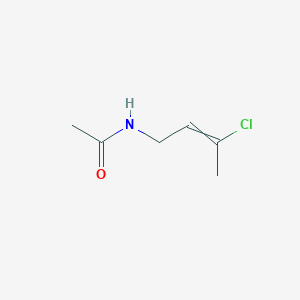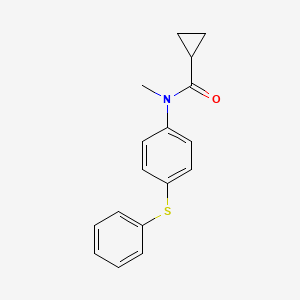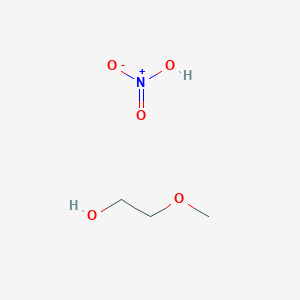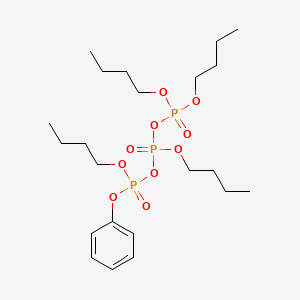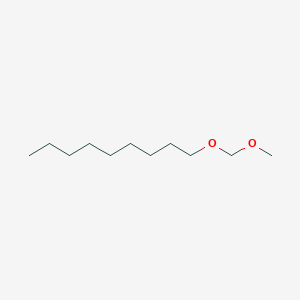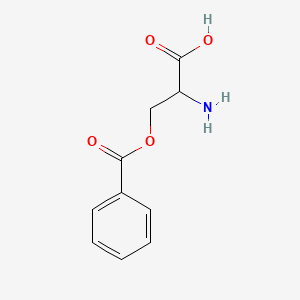
4-(Hexylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hexylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione is a sulfur-containing heterocyclic compound. This compound is characterized by a thiophene ring substituted with a hexylsulfanyl group and a trione functionality. The presence of sulfur and the unique structure of the thiophene ring make this compound of interest in various fields of research, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione typically involves the introduction of the hexylsulfanyl group to a thiophene ring followed by oxidation to form the trione functionality. One common method involves the reaction of hexylthiol with a thiophene derivative under basic conditions to form the hexylsulfanyl-substituted thiophene. This intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or a peracid to yield the trione compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Hexylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hexylsulfanyl group can be further oxidized to form sulfoxides or sulfones.
Reduction: The trione functionality can be reduced to form diols or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Diols, alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-(Hexylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-(Hexylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione depends on its specific application. In biological systems, it may interact with cellular targets through its sulfur-containing functional groups, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved can vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
4-(Hexylsulfanyl)-1H-pyrazole: Another sulfur-containing heterocycle with similar reactivity.
4-(Hexylsulfanyl)-1H-indazole: Shares the hexylsulfanyl group but has a different heterocyclic core.
4-(Hexylsulfanyl)-1H-imidazole: Contains the hexylsulfanyl group and an imidazole ring.
Uniqueness
4-(Hexylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione is unique due to the combination of the thiophene ring and the trione functionality, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and potential therapeutic agents.
Properties
CAS No. |
79552-44-6 |
|---|---|
Molecular Formula |
C10H16O3S2 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
4-hexylsulfanyl-1,1-dioxothiophen-3-one |
InChI |
InChI=1S/C10H16O3S2/c1-2-3-4-5-6-14-10-8-15(12,13)7-9(10)11/h8H,2-7H2,1H3 |
InChI Key |
LGORPTPFTFOPOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=CS(=O)(=O)CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


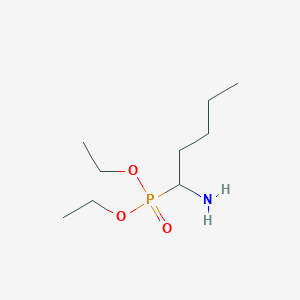
![3-Methyl-2-[(prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14433556.png)
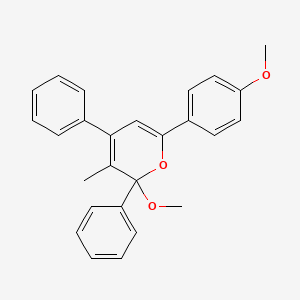

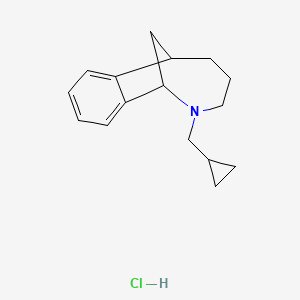
![9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)-](/img/structure/B14433571.png)

